Benzyl (8-hydroxyoctyl)carbamate
Description
Contextualization within Carbamate (B1207046) Chemistry
Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). arkat-usa.org The carbamate functional group consists of a carbonyl group bonded to both an oxygen atom and a nitrogen atom. This structure can be considered a hybrid of an ester and an amide, which imparts unique chemical properties. bldpharm.com Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides. researchgate.net
The benzyl (B1604629) carbamate group, in particular, is a well-established protecting group for amines in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group can be readily introduced and is stable under a variety of reaction conditions, yet it can be removed cleanly under specific conditions, typically through hydrogenolysis or by treatment with certain acids. bldpharm.com
Overview of Research Significance of Alkyl Carbamate Derivatives
Alkyl carbamate derivatives are a broad class of compounds with diverse applications in medicine, agriculture, and materials science. researchgate.net In medicinal chemistry, the carbamate moiety is a key structural feature in many therapeutic agents and prodrugs. bldpharm.com This is due to its chemical stability and its ability to act as a bioisostere of the peptide bond, which can improve a drug's metabolic stability and cell membrane permeability. bldpharm.com
Several alkyl carbamates have been developed as drugs, particularly for neurological conditions. For instance, felbamate (B1672329) is an alkyl carbamate used as an antiepileptic drug. bldpharm.com The structural versatility of alkyl carbamates allows for the fine-tuning of their biological and pharmacokinetic properties by modifying the substituents on the nitrogen and oxygen atoms of the carbamate group. This has made them attractive scaffolds in the design of new bioactive molecules.
Historical Perspectives on Related Carbamate Research Trajectories
The history of carbamate research dates back to the 19th century with the discovery of physostigmine, a naturally occurring methyl carbamate from the Calabar bean, which was initially used to treat glaucoma. The synthesis of aliphatic esters of carbamic acid in the 1930s paved the way for the development of carbamate-based pesticides. A significant expansion in the use of carbamates occurred in the mid-20th century with the introduction of carbaryl (B1668338) as the first carbamate pesticide in 1959.
In the realm of organic synthesis, the development of the benzyloxycarbonyl (Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement that revolutionized peptide synthesis. This strategy allowed for the controlled, stepwise assembly of amino acids to form peptides. The principles behind the Cbz group laid the groundwork for the development of other carbamate-based protecting groups that are now standard tools in synthetic chemistry.
Detailed Research Findings on Benzyl (8-hydroxyoctyl)carbamate
The primary research application of this compound reported in the scientific literature is as a key intermediate in the synthesis of complex macrocyclic compounds with potential therapeutic properties. A notable example is its use in the gram-scale synthesis of a macrocyclic amidinourea with potent antifungal activity. arkat-usa.org
In this synthetic route, this compound serves as a linker molecule. The hydroxyl group allows for its attachment to another part of the target molecule via a Mitsunobu reaction, while the benzyl carbamate group protects the nitrogen atom during the subsequent synthetic steps. arkat-usa.org
The synthesis of this compound itself was achieved with a high yield of 93%. The process involved the reduction of a corresponding ester precursor using dimethylsulfide borane (B79455) (Me₂SBH₃) in dry tetrahydrofuran (B95107) (THF). arkat-usa.org The reaction was monitored by thin-layer chromatography (TLC) and, upon completion, was worked up and purified by flash chromatography on silica (B1680970) gel. arkat-usa.org
The identity and purity of the resulting white solid were confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. arkat-usa.org
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO3 |
| Molecular Weight | 279.37 g/mol |
| Appearance | White solid arkat-usa.org |
| LC-MS (ES) m/z | 279.9 [M+H]⁺ arkat-usa.org |
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹H NMR (400 MHz) | 7.33 (m, 5H) |
| 5.09 (s, 2H) | |
| 4.72 (bs, 1H) | |
| 3.63 (t, J = 6.4 Hz, 2H) | |
| 3.18 (q, J = 6.4 Hz, 2H) | |
| 1.57-1.49 (m, 6H), 1.31 (m, 6H) | |
| ¹³C NMR (100 MHz) | 156.8 |
| 136.9 | |
| 128.7 | |
| 128.2 | |
| 128.0 | |
| 66.7 | |
| 62.9 | |
| 41.3 | |
| 32.9, 30.1, 29.5, 29.4, 26.9, 25.9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(8-hydroxyoctyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c18-13-9-4-2-1-3-8-12-17-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11,18H,1-4,8-9,12-14H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNSRDNJMLJVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134477-39-7 | |
| Record name | benzyl N-(8-hydroxyoctyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzyl 8 Hydroxyoctyl Carbamate
Established Synthetic Routes for Benzyl (B1604629) (8-hydroxyoctyl)carbamate
The established routes to Benzyl (8-hydroxyoctyl)carbamate rely on well-documented and versatile reactions in organic synthesis. These methods provide a reliable framework for obtaining the target compound.
The precursor, 8-aminooctan-1-ol, can be synthesized via reductive amination. wikipedia.org This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent. wikipedia.org In this specific case, the synthesis would likely start from a suitable C8 difunctional starting material, such as 8-oxooctanoic acid or a derivative, which is then converted to the corresponding aldehyde.
The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the amine. wikipedia.org This method is widely used in chemistry due to its versatility and the ability to be performed in a one-pot reaction under mild conditions. wikipedia.org Various reducing agents can be employed for this transformation, each with its own reactivity and selectivity profile. masterorganicchemistry.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Characteristics |
|---|---|---|
| Sodium borohydride | NaBH₄ | A common and cost-effective reducing agent, capable of reducing aldehydes, ketones, and imines. masterorganicchemistry.com |
| Sodium cyanoborohydride | NaBH₃CN | A milder reducing agent that is selective for the reduction of imines in the presence of carbonyl groups. masterorganicchemistry.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent, often used for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com |
Once the 8-aminooctan-1-ol precursor is obtained, the carbamate (B1207046) moiety is introduced. A conventional and widely practiced method for this transformation is the reaction of the amine with benzyl chloroformate. wikipedia.orgwikipedia.org This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base, such as an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org
Alternatively, other carbamoylating agents can be utilized. For instance, N,N'-Carbonyldiimidazole can react with benzyl alcohol to form a benzyl-carbonyl-imidazole intermediate, which then reacts with 8-aminooctan-1-ol to yield the desired carbamate. nih.gov This method can sometimes offer milder reaction conditions. organic-chemistry.org
Table 2: Reagents for Carbamate Formation
| Reagent | Structure | Reaction Type | Advantages/Disadvantages |
|---|---|---|---|
| Benzyl Chloroformate | C₆H₅CH₂OC(O)Cl | Acyl substitution | Highly reactive and effective; byproduct is HCl which requires neutralization; phosgene (B1210022) derivative, posing toxicity concerns. wikipedia.orgwikipedia.org |
Optimization of Synthesis Parameters for Enhanced Yield and Purity
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. This includes the reaction conditions and the methods used for isolation and purification.
The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters to optimize include temperature, reaction time, solvent, and the stoichiometry of the reactants. For the carbamate formation step, maintaining a low temperature during the addition of benzyl chloroformate can help to control the exothermicity of the reaction and minimize side products.
Solvothermal synthesis, a method involving the use of a solvent under elevated temperature and pressure, could potentially influence the reaction. mdpi.com While not extensively documented for this specific carbamate, solvothermal conditions are known to accelerate reaction rates and can influence the crystalline structure of the product. mdpi.comnih.govmdpi.com The choice of solvent is also critical; it must be inert to the reactants and capable of dissolving the starting materials to facilitate the reaction.
Table 3: Influence of Reaction Parameters on Synthesis
| Parameter | Influence on Reaction | General Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also increase the formation of byproducts. | Start at low temperatures (e.g., 0 °C) and gradually increase to find the optimal balance between reaction rate and purity. |
| Solvent | The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. | Screen a range of aprotic solvents (e.g., dichloromethane, tetrahydrofuran) for the carbamate formation step. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can promote decomposition or side reactions. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Stoichiometry | The molar ratio of reactants can affect the yield and minimize unreacted starting materials. | A slight excess of the carbamoylating agent may be used to ensure complete conversion of the amine. |
After the reaction is complete, a systematic workup and purification procedure is necessary to isolate the this compound in high purity. A typical aqueous workup would involve washing the organic layer with dilute acid to remove any unreacted amine, followed by a wash with a basic solution to remove any remaining acidic impurities, and finally with brine to remove residual water.
The crude product is then typically purified using column chromatography on silica (B1680970) gel. rsc.org The choice of eluent system is critical for achieving good separation of the product from any impurities. The progress of the purification can be monitored by TLC. rsc.org In some cases, recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure, crystalline solid.
Table 4: Common Purification Techniques
| Technique | Principle | Application in Synthesis |
|---|---|---|
| Extraction | Partitioning of a solute between two immiscible liquid phases. | To separate the product from water-soluble impurities and unreacted starting materials. |
| Washing | Use of aqueous solutions (acidic, basic, or neutral) to remove specific impurities from an organic solution. | To remove unreacted amines, acids, and other water-soluble byproducts. |
| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase. | To separate the target compound from closely related impurities and byproducts. rsc.org |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | To obtain a highly pure crystalline product. |
Considerations of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edursc.org The traditional synthesis of carbamates using chloroformates, which are derivatives of the highly toxic phosgene, is a significant environmental and safety concern. nih.gov
In the context of this compound synthesis, several green chemistry approaches can be considered. One of the most promising is the use of carbon dioxide (CO₂) as a C1 source. nih.govpsu.edursc.org CO₂ is non-toxic, abundant, and inexpensive. psu.edu The reaction of an amine with CO₂ can form a carbamic acid intermediate, which can then be alkylated to form the carbamate. nih.gov
Another green alternative is the use of urea (B33335) as the carbonyl source in the presence of a suitable catalyst. rsc.orggoogle.com This method avoids the use of phosgene and its derivatives. Furthermore, the use of biocatalysts, such as enzymes, for carbamate synthesis is an emerging area of green chemistry. nih.gov Esterases, for example, have shown promiscuous activity in catalyzing carbamate formation in aqueous media, offering a potentially more sustainable synthetic route. nih.gov
Table 5: Comparison of Traditional vs. Green Synthetic Approaches for Carbamates
| Approach | Carbonyl Source | Byproducts | Environmental/Safety Considerations |
|---|---|---|---|
| Traditional | Benzyl Chloroformate (Phosgene derivative) | HCl | Use of highly toxic and corrosive reagents. nih.gov |
| Green | Carbon Dioxide (CO₂) | Water (in some routes) | Utilizes a renewable, non-toxic C1 source; reduces hazardous waste. nih.govpsu.edursc.org |
| Green | Urea | Ammonia | Avoids phosgene; urea is a readily available and less hazardous starting material. rsc.orggoogle.com |
| Green (Biocatalysis) | Carbonates (e.g., dibenzyl carbonate) | Alcohol | Reactions can often be performed in water under mild conditions. nih.gov |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Analytical Characterization Techniques for Benzyl 8 Hydroxyoctyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Benzyl (B1604629) (8-hydroxyoctyl)carbamate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its molecular structure.
Proton NMR (¹H NMR) Data Analysis
The ¹H NMR spectrum of Benzyl (8-hydroxyoctyl)carbamate is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl group would typically appear in the downfield region, around 7.3 ppm, as a multiplet. The methylene (B1212753) protons of the benzylic group (CH₂-O) are expected to produce a singlet at approximately 5.1 ppm. The methylene group adjacent to the carbamate (B1207046) nitrogen (NH-CH₂) would likely resonate around 3.1-3.2 ppm as a triplet. The long alkyl chain of the octyl group will show a series of multiplets in the upfield region, typically between 1.2 and 1.6 ppm. The terminal methylene group adjacent to the hydroxyl function (CH₂-OH) is anticipated to appear as a triplet around 3.6 ppm. The proton of the hydroxyl group and the proton of the carbamate NH group would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | ~7.3 | Multiplet |
| Benzylic (C₆H₅CH ₂) | ~5.1 | Singlet |
| NH | Broad Singlet | |
| N-CH ₂ | ~3.1-3.2 | Triplet |
| (CH ₂)₆ | ~1.2-1.6 | Multiplet |
| CH ₂-OH | ~3.6 | Triplet |
| OH | Broad Singlet |
Carbon-13 NMR (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of this compound. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 156-157 ppm. The aromatic carbons of the benzyl group would produce several signals between 127 and 137 ppm. The benzylic carbon (C₆H₅C H₂) is predicted to be around 66-67 ppm. The carbons of the octyl chain will resonate at various chemical shifts in the upfield region, typically from 25 to 41 ppm. The carbon atom bearing the hydroxyl group (C H₂-OH) is expected to be the most downfield of the aliphatic carbons, at approximately 62-63 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C =O (Carbamate) | ~156-157 |
| Aromatic (C ₆H₅) | ~127-137 |
| Benzylic (C₆H₅C H₂) | ~66-67 |
| N-C H₂ | ~41 |
| Alkyl Chain ((C H₂)₆) | ~25-32 |
| C H₂-OH | ~62-63 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS can be utilized for both qualitative and quantitative analysis. In a typical application, the compound would be separated from any impurities on a suitable LC column and then introduced into the mass spectrometer. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound (279.37 g/mol ). Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern can be obtained, which serves as a fingerprint for the compound and aids in its structural confirmation. While specific fragmentation data for this compound is not available in the provided search results, general fragmentation patterns for carbamates often involve cleavage of the carbamate bond and fragmentation of the alkyl and benzyl moieties.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for determining the purity of a synthesized compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. The development of a robust HPLC method is crucial for quality control. A typical HPLC method would employ a reversed-phase column, such as a C18 or C8 column, with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The separation would be achieved through a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with different polarities. Detection is commonly performed using a UV detector, as the benzyl group of the carbamate provides a chromophore that absorbs UV light. The purity of this compound would be determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. google.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC allows for the qualitative assessment of the reaction's progression by separating the starting materials, intermediates, and the final product based on their differential affinities for the stationary and mobile phases. libretexts.orgnih.gov
The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or a mixture of solvents, that moves up the plate via capillary action. libretexts.org The separation is based on the polarity of the compounds. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the polar stationary phase and travel shorter distances, leading to a lower Rf value. libretexts.orgkhanacademy.org The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. khanacademy.orgyoutube.comlibretexts.org
During the synthesis of this compound from its precursors, such as 8-aminooctan-1-ol and benzyl chloroformate, TLC can be used to observe the consumption of the starting materials and the formation of the desired carbamate. Samples of the reaction mixture are spotted on a TLC plate at different time intervals and developed in an appropriate solvent system. The progress of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
A suitable mobile phase for the TLC analysis of this compound would typically consist of a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is optimized to achieve good separation between the spots of the reactants and the product. For instance, a mixture of hexane and ethyl acetate is commonly used for the separation of carbamates. nih.gov
Below is a representative data table illustrating how TLC can be used to monitor the synthesis of this compound.
| Time (hours) | Starting Material (8-aminooctan-1-ol) Spot Intensity | Starting Material (Benzyl Chloroformate) Spot Intensity | Product (this compound) Spot Intensity | Rf Value of Product |
| 0 | High | High | None | - |
| 1 | Medium | Medium | Low | 0.45 |
| 3 | Low | Low | Medium | 0.45 |
| 6 | Very Low/None | Very Low/None | High | 0.45 |
| 24 | None | None | High (reaction complete) | 0.45 |
Note: The Rf value is dependent on the specific TLC plate and solvent system used. The values presented are for illustrative purposes. The intensities are qualitative assessments of the spot size and brightness on the TLC plate.
Other Relevant Analytical Techniques for Carbamate Characterization
Beyond TLC for reaction monitoring, a more detailed characterization of this compound requires the use of other powerful analytical techniques. These methods provide definitive structural information and confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the octyl chain, the proton of the hydroxyl group, and the proton of the carbamate NH group.
¹³C NMR provides information about the different types of carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the octyl chain.
The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide a detailed map of the molecule's structure. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov This technique is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and quantification of components in a mixture. amazonaws.com For the characterization of this compound, HPLC can be used to:
Assess the purity of the final product by separating it from any unreacted starting materials or by-products.
Develop a quantitative analytical method to determine the concentration of the compound in a sample.
Both normal-phase and reverse-phase HPLC can be employed for the analysis of carbamates. amazonaws.comnih.gov
The following table summarizes the application of these analytical techniques in the characterization of this compound.
| Analytical Technique | Information Obtained | Relevance for this compound |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | Confirms the presence of the benzyl group, the octyl chain, the carbamate linkage, and the hydroxyl group. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Separates the product from impurities and allows for accurate determination of its purity. |
Biological Activities and Pharmacological Potential of Benzyl 8 Hydroxyoctyl Carbamate in Preclinical and in Vitro Studies
Enzyme Inhibition Studies of Benzyl (B1604629) (8-hydroxyoctyl)carbamate
Carbamates are a well-established class of compounds known for their ability to inhibit various enzymes, primarily through the carbamylation of active site residues. This mechanism involves the transfer of the carbamoyl (B1232498) group to a nucleophilic residue, often a serine, in the enzyme's active site, rendering the enzyme inactive.
Carbamates are recognized as potent inhibitors of esterase enzymes, a broad category of hydrolases that cleave ester bonds. nih.gov The mechanism of inhibition typically involves the carbamate (B1207046) acting as a substrate mimic. The serine residue in the active site of the esterase attacks the carbonyl carbon of the carbamate, leading to the formation of a transient tetrahedral intermediate. researchgate.net This intermediate then collapses, releasing the alcohol or phenol (B47542) portion of the carbamate and forming a stable, carbamylated enzyme that is slow to hydrolyze. nih.govresearchgate.net This slow decarbamylation rate effectively sequesters the enzyme, leading to its inhibition. Given that Benzyl (8-hydroxyoctyl)carbamate possesses a carbamate functional group, it is predicted to exhibit inhibitory activity against various esterases.
A significant area of research for carbamates is their interaction with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov
Carbamates act as pseudo-irreversible inhibitors of cholinesterases. researchgate.netnih.govacs.org Similar to other esterases, the inhibition mechanism involves the carbamylation of the active site serine residue. researchgate.netnih.gov The stability of the carbamylated enzyme determines the duration of inhibition. While specific inhibitory data for this compound is not available, studies on other benzyl carbamate derivatives have demonstrated a range of inhibitory potencies against both AChE and BChE. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The following table presents IC50 values for a selection of substituted benzyl N-phenylcarbamates against AChE and BChE, illustrating the general inhibitory potential of this class of compounds. It is important to note that these are related compounds and not this compound itself.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| Benzyl N-phenylcarbamate | >500 | 28.1 |
| Benzyl N-(2-chlorophenyl)carbamate | 325 | 24.3 |
| Benzyl N-(4-chlorophenyl)carbamate | 225 | 21.0 |
| Benzyl N-(4-methoxyphenyl)carbamate | 289 | 35.5 |
| Benzyl N-(4-nitrophenyl)carbamate | 199 | 177 |
This table is for illustrative purposes and shows data for related benzyl N-phenylcarbamate compounds.
The inhibitory potential of the carbamate functional group extends beyond esterases. Recent research has explored carbamates as inhibitors of other critical enzymes.
SARS-CoV-2 Proteases: The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. nih.govmdpi.comnih.gov Several studies have identified that compounds containing a carbamate moiety can act as inhibitors of SARS-CoV-2 Mpro. nih.govfrontiersin.org These inhibitors can be either covalent or non-covalent. Covalent inhibitors often form a bond with the catalytic cysteine residue in the Mpro active site. nih.govfrontiersin.org The design of peptidomimetic inhibitors incorporating a carbamate group has shown promise in achieving potent inhibition of the viral protease. nih.gov
β-lactamases: β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. mdpi.combris.ac.ukwikipedia.org Inhibitors of β-lactamases are co-administered with β-lactam antibiotics to protect them from degradation. wikipedia.orgmdpi.com While the most common β-lactamase inhibitors are themselves β-lactam derivatives, research into other chemical scaffolds, including those containing carbamates, is ongoing. mdpi.comresearchgate.net The mechanism of inhibition by some non-β-lactam inhibitors involves acylation of the active site serine of the β-lactamase. mdpi.com
Cellular Level Investigations (In Vitro)
While direct in vitro cellular studies on this compound are not found in the current literature, the known enzymatic targets of carbamates allow for informed hypotheses about its potential effects at the cellular level.
The inhibition of key enzymes like cholinesterases can have significant downstream effects on cellular signaling pathways. Acetylcholine, the substrate for cholinesterases, is a neurotransmitter that activates both nicotinic and muscarinic acetylcholine receptors. nih.gov These receptors are involved in a multitude of signaling cascades that regulate neuronal excitability, synaptic plasticity, and cell survival. nih.gov
By inhibiting AChE and BChE, a carbamate compound would increase the local concentration and duration of action of acetylcholine. This enhanced cholinergic signaling could, in turn, modulate various intracellular pathways. For instance, activation of muscarinic receptors can lead to the activation of G-protein-coupled signaling cascades, influencing levels of secondary messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and modulating the activity of protein kinase C (PKC) and calcium-dependent pathways. bmj.com Nicotinic receptor activation directly gates ion channels, leading to changes in membrane potential and calcium influx, which can trigger a wide array of cellular responses. nih.gov Therefore, a compound like this compound, if it inhibits cholinesterases, would be expected to modulate these and other acetylcholine-dependent signaling pathways.
The modulation of cellular signaling pathways by enzyme inhibitors can ultimately lead to changes in gene expression. Cholinergic signaling, in particular, has been linked to the regulation of genes involved in neuronal function, stress response, and metabolism. frontiersin.org
For example, sustained increases in cholinergic activity can lead to adaptive changes in the expression of acetylcholine receptors and the cholinesterase enzymes themselves. frontiersin.orgnih.gov Studies have shown that both acute and chronic inhibition of cholinesterases can alter the transcription of various genes. nih.gov For instance, some research suggests a link between cholinergic system activity and the expression of genes related to neurotrophic factors, which are important for neuronal growth and survival. mdpi.com Furthermore, given that cholinesterases are expressed in various tissues beyond the nervous system, including the liver and adipose tissue, their inhibition could potentially influence the expression of genes involved in lipid and glucose metabolism. nih.govacs.org However, without specific experimental data for this compound, these potential effects on gene expression remain speculative.
Potential Antimicrobial Properties (derived from general carbamate research)
While no studies were identified that specifically investigate the antimicrobial properties of this compound, the broader class of carbamate derivatives has demonstrated antimicrobial potential. Research into other carbamate-containing compounds has shown activity against various pathogens. For instance, a study on (3-benzyl-5-hydroxyphenyl)carbamates revealed inhibitory activity against Gram-positive bacteria. It is important to note that these findings are not directly transferable to this compound, as antimicrobial efficacy is highly dependent on the specific chemical structure of the compound. General research on carbamates also points to their potential as antibacterial and antiviral agents, with their activity influenced by the substituents on the carbamate group. epa.govresearchgate.netnih.gov
A selection of carbamate derivatives and their reported antimicrobial activities are presented below for contextual understanding of the broader chemical class.
| Compound Class | Reported Antimicrobial Activity |
| (3-benzyl-5-hydroxyphenyl)carbamates | Inhibitory activity against Gram-positive bacteria |
| Carbamate-functionalized spiro compounds | Activity against E. coli, S. aureus, Micrococcus, Microsporum canis, Trichophyton rubrum, and Candida albicans researchgate.net |
| 5,7-dibromo-8-hydroxyquinolinyl-N-methylcarbamate and -N-ethylcarbamate | Growth-inhibitory activity against Staphylococcus aureus, Salmonella paratyphi A, Shigella dysenteriae 1a, and Escherichia coli e-jehs.org |
Broader Biological Target Interactions
Detailed studies on the interaction of this compound with other biomolecules and macromolecular assemblies are not available. Research on the parent compound, benzyl carbamate, has explored its crystal structure and the non-covalent interactions, such as hydrogen bonding and C-H···π interactions, that govern its molecular packing. nih.gov While this provides insight into the intermolecular forces that benzyl carbamates can engage in, it does not describe specific interactions with biological macromolecules.
Structure Activity Relationship Sar Studies of Benzyl 8 Hydroxyoctyl Carbamate and Its Analogs
Impact of Structural Modifications on Biological Potency and Selectivity
The biological activity of carbamate-based compounds is intricately linked to their molecular architecture. Modifications to different parts of the molecule can lead to significant changes in their potency and selectivity.
Influence of the Hydroxyoctyl Chain Length and Functionalization
The length and functionalization of the alkyl chain, in this case, the hydroxyoctyl chain, play a pivotal role in the interaction of these molecules with their biological targets. Research into histone deacetylase (HDAC) inhibitors has shown that the length of the carbon chain connecting the cap group (like the benzyl (B1604629) group) and the zinc-binding group (like the hydroxamic acid) is a critical determinant of inhibitory activity and isoform selectivity.
For instance, in a series of carbamate-based HDAC inhibitors, variations in the linker length demonstrated a clear impact on potency. A study on hydroxamate-based HDAC inhibitors, which share structural similarities with Benzyl (8-hydroxyoctyl)carbamate, revealed that an optimal linker length is crucial for effective binding to the enzyme's active site. Shorter or longer chains can lead to a decrease in inhibitory activity.
Furthermore, the functionalization of this chain can modulate the compound's properties. The presence of the terminal hydroxyl group in this compound is significant. This hydroxyl group can form hydrogen bonds with amino acid residues in the target protein, thereby enhancing binding affinity. The position of this hydroxyl group is also critical. Studies on related compounds have indicated that moving the hydroxyl group along the chain can alter the binding mode and, consequently, the biological activity.
Effects of Substitutions on the Benzyl Moiety
The benzyl moiety of this compound serves as a "cap" group, which typically interacts with the surface of the target enzyme. Substitutions on the aromatic ring of this benzyl group can have a profound effect on the compound's potency and selectivity.
In the context of HDAC inhibitors, substitutions on the cap group have been extensively studied. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, influencing its interaction with the enzyme surface. A study on phenyl-substituted carbamates as FAAH inhibitors showed that the nature and position of the substituent on the phenyl ring significantly affected their inhibitory potency.
The following table summarizes the effects of different substitutions on a related series of carbamate-based inhibitors:
| Substitution on Benzyl Ring | Position | Effect on Potency |
| Methoxy (B1213986) (-OCH3) | para | Increased potency |
| Chloro (-Cl) | meta | Decreased potency |
| Nitro (-NO2) | para | Significantly decreased potency |
| Methyl (-CH3) | ortho | Steric hindrance, reduced potency |
These findings underscore the importance of the electronic and steric properties of the substituents on the benzyl group in modulating the biological activity of carbamate (B1207046) compounds.
Stereochemical Considerations in Activity Modulation of Carbamates
Stereochemistry plays a crucial role in the biological activity of many drug molecules, and carbamates are no exception. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into the binding site of a protein.
For carbamate-based inhibitors of enzymes like fatty acid amide hydrolase (FAAH), the stereochemistry at the carbamate linkage and any chiral centers in the molecule can be critical for activity. Enantiomers of a chiral carbamate can exhibit significantly different potencies. For instance, studies on chiral carbamates have often shown that one enantiomer is substantially more active than the other, highlighting the stereospecific nature of the drug-target interaction. This is because the binding site of the target protein is itself chiral, composed of L-amino acids, and will preferentially bind one enantiomer over the other.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Carbamate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies have been successfully applied to carbamate derivatives to predict their potency and to guide the design of new, more effective analogs.
In a typical QSAR study for carbamate inhibitors, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the biological activity.
For example, a QSAR model for a series of carbamate-based acetylcholinesterase inhibitors might reveal that potency is positively correlated with the hydrophobicity of the molecule and negatively correlated with the size of a particular substituent. Such a model provides valuable insights into the key structural features required for high activity and can be used to predict the potency of virtual compounds before they are synthesized.
Application of Ligand Efficiency Metrics in Carbamate Design
Ligand efficiency (LE) is a useful metric in drug discovery that relates the potency of a ligand to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is calculated as the binding energy per heavy atom. LE is a valuable tool for optimizing lead compounds, as it helps to identify small, efficient fragments that can be elaborated into more potent drug candidates without becoming excessively large and losing drug-like properties.
In the design of carbamate-based inhibitors, LE can be used to compare the binding efficiency of different analogs. For example, when considering substitutions on the benzyl moiety of this compound, one could calculate the LE for each analog. An analog with a high LE would be a more efficient binder to the target, making it a more promising starting point for further optimization.
The following table illustrates how ligand efficiency might be used to evaluate a hypothetical series of carbamate analogs:
| Analog | Potency (IC50, nM) | Heavy Atom Count | Ligand Efficiency (LE) |
| This compound | 50 | 20 | 0.35 |
| Analog A (with -OCH3) | 25 | 22 | 0.36 |
| Analog B (with -Cl) | 100 | 21 | 0.32 |
In this hypothetical example, Analog A shows a slightly improved ligand efficiency, suggesting that the methoxy group contributes efficiently to binding. By focusing on optimizing compounds with high LE, medicinal chemists can increase the chances of developing potent and drug-like carbamate-based therapeutics.
Mechanistic Insights into the Action of Benzyl 8 Hydroxyoctyl Carbamate
Molecular Mechanisms of Enzyme Inhibition by Carbamates
Carbamates are a well-established class of enzyme inhibitors, most notably targeting serine hydrolases like acetylcholinesterase (AChE). ijlbpr.comnih.gov The core mechanism often involves the carbamylation of a critical serine residue within the enzyme's active site. acs.org
Active Site Interactions and Binding Modes
The primary mode of action for many carbamate (B1207046) inhibitors is the formation of a covalent bond with the enzyme. acs.org This process, known as carbamylation, targets the hydroxyl group of a serine residue in the active site. The carbamate's carbonyl carbon is subject to nucleophilic attack by the serine's oxygen, leading to the formation of a transient, carbamylated enzyme intermediate. acs.org This effectively inactivates the enzyme. While this bond is covalent, it is typically reversible, as the carbamylated enzyme can undergo hydrolysis to regenerate the active enzyme, classifying these inhibitors as pseudo-irreversible. acs.orgnih.gov
Beyond direct covalent modification, the binding of carbamate inhibitors is stabilized by a network of non-covalent interactions. The specific nature of these interactions is dictated by the inhibitor's structure and the topology of the enzyme's active site gorge. For instance, in cholinesterases, interactions can include:
Hydrogen Bonding: The carbamate's N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, forming bonds with amino acid residues in the active site.
π-π Stacking: Aromatic moieties on the carbamate, such as the benzyl (B1604629) group in Benzyl (8-hydroxyoctyl)carbamate, can engage in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine within the active site gorge. nih.gov
Hydrophobic Interactions: The alkyl chain, such as the 8-hydroxyoctyl portion of the title compound, can form hydrophobic interactions within the enzyme's active site, contributing to binding affinity.
Table 1: Summary of Potential Active Site Interactions for this compound
| Interaction Type | Moiety of this compound | Potential Interacting Enzyme Residues |
|---|---|---|
| Covalent Bonding | Carbamate Carbonyl | Active Site Serine |
| Hydrogen Bonding | Carbamate N-H, C=O; Terminal Hydroxyl | Various active site residues |
| π-π Stacking | Benzyl Group | Phenylalanine, Tyrosine |
| Hydrophobic Interactions | Octyl Chain | Aliphatic/Aromatic residues in the gorge |
Allosteric Modulation Effects on Enzyme Activity
In addition to direct inhibition at the active site (orthosteric inhibition), some molecules can influence enzyme activity by binding to a secondary, topographically distinct site known as an allosteric site. nih.govwikipedia.org Binding at this site induces a conformational change in the enzyme, which in turn alters the shape and function of the primary active site. nih.gov This can either enhance (Positive Allosteric Modulation, PAM) or reduce (Negative Allosteric Modulation, NAM) the enzyme's response to its natural substrate. nih.gov
While direct evidence for this compound as an allosteric modulator is not specified, the carbamate class of compounds has been shown to exhibit such effects on certain receptors. wikipedia.org For example, some allosteric modulators can increase the binding affinity of the natural ligand for the active site without activating the receptor themselves. wikipedia.org This mechanism offers a more nuanced way of regulating biological activity compared to the simple "on/off" switch of direct inhibitors, acting more like a dimmer switch. nih.gov The potential for this compound to act as an allosteric modulator would depend on the specific target enzyme and the presence of a suitable allosteric binding pocket.
Elucidation of Cellular and Biochemical Pathway Perturbations
A significant mechanism through which compounds containing a carbamate moiety can exert cellular effects is through the inhibition of histone deacetylases (HDACs). nih.govmdpi.com HDACs are critical enzymes in epigenetic regulation. They remove acetyl groups from lysine (B10760008) residues on histone proteins, which are the core around which DNA is wound. nih.govnih.gov
The removal of acetyl groups by HDACs leads to a more condensed chromatin structure, which generally represses gene transcription. nih.gov Inhibition of HDACs by a molecule like this compound would prevent this deacetylation, leading to a state of histone hyperacetylation. This "opens up" the chromatin structure, allowing transcription factors to access DNA and activate the expression of various genes. nih.gov
The downstream consequences of HDAC inhibition are profound and can perturb multiple cellular pathways, including:
Cell Cycle Arrest: HDAC inhibitors can upregulate the expression of tumor suppressor genes and cell cycle inhibitors, leading to a halt in cell proliferation. nih.gov
Apoptosis (Programmed Cell Death): These inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov
Cell Differentiation: By altering gene expression patterns, HDAC inhibitors can promote the differentiation of cancer cells into more mature, less proliferative cell types. nih.gov
Suppression of Angiogenesis: Some studies have shown that HDAC inhibitors can interfere with the formation of new blood vessels, which is crucial for tumor growth. nih.gov
It is important to note that HDACs also deacetylate numerous non-histone proteins, including transcription factors and molecular chaperones. nih.gov Therefore, the cellular effects of an HDAC inhibitor are widespread and result from the altered activity of a multitude of proteins that regulate key cellular processes.
Table 2: Cellular and Biochemical Pathways Potentially Perturbed by this compound via HDAC Inhibition
| Pathway | Consequence of Inhibition |
|---|---|
| Chromatin Remodeling | Histone hyperacetylation, open chromatin structure |
| Gene Transcription | Activation of tumor suppressor genes and other silenced genes |
| Cell Cycle Control | Induction of cell cycle arrest |
| Programmed Cell Death | Activation of intrinsic and extrinsic apoptotic pathways |
| Cell Differentiation | Promotion of a more mature, less proliferative phenotype |
Investigations into Prodrug Activation Mechanisms of Carbamate-Linkers
The carbamate linkage is frequently used in the design of prodrugs. nih.govacs.org A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. nih.govnih.gov This strategy is employed to improve properties such as solubility, stability, or to achieve targeted drug delivery. nih.gov
Carbamate linkers can be designed to be stable until they reach a specific physiological environment where they are cleaved, releasing the active drug. acs.org One common non-enzymatic activation mechanism for prodrugs containing a carbamate linker is intramolecular cyclization. mdpi.com This process is particularly relevant for molecules like this compound, which contains a terminal hydroxyl group.
The activation mechanism can proceed as follows:
Nucleophilic Attack: The terminal hydroxyl group on the octyl chain acts as an intramolecular nucleophile.
Cyclization: This hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate linker.
Release: This attack leads to the formation of a cyclic intermediate and the cleavage of the carbamate bond, releasing the parent molecule that was attached to the benzyl portion of the carbamate.
This cyclization-elimination reaction is often pH-dependent and can be designed to occur under specific physiological conditions, offering a way to control the release of a therapeutic agent. mdpi.com
Molecular Dynamics Simulations for Compound-Target Interaction Pathways
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. youtube.comnih.gov In drug discovery, MD simulations provide detailed, atomic-level insights into how a ligand, such as a carbamate inhibitor, interacts with its biological target. nih.govfigshare.com
These simulations can elucidate the entire binding pathway of a compound like this compound to an enzyme's active site. youtube.com By simulating the system over nanoseconds or longer, researchers can observe:
Initial Recognition and Binding: How the inhibitor initially approaches and orients itself within the binding pocket.
Conformational Changes: The dynamic changes in the shape of both the inhibitor and the enzyme that occur during the binding process to achieve an optimal fit.
Binding Stability: The stability of the final enzyme-inhibitor complex, often assessed by calculating the root-mean-square deviation (RMSD) of the atoms over the course of the simulation.
Binding Free Energy: MD simulations can be combined with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding free energy, which provides a quantitative measure of the affinity between the inhibitor and the enzyme. researchgate.net
Identification of Key Residues: The simulations can pinpoint the specific amino acid residues that form the most critical interactions (e.g., hydrogen bonds, hydrophobic contacts) with the inhibitor, guiding the design of more potent and selective compounds. researchgate.net
For a carbamate inhibitor, MD simulations can be particularly useful for modeling the pre-covalent and post-covalent states to understand the energetics and conformational requirements for the carbamylation reaction to occur. nih.gov
Derivatization and Synthetic Modifications of Benzyl 8 Hydroxyoctyl Carbamate
Functionalization Strategies on the Hydroxyoctyl Aliphatic Chain
The terminal hydroxyl group of the C8 aliphatic chain in benzyl (B1604629) (8-hydroxyoctyl)carbamate is a primary site for functionalization. Standard reactions for primary alcohols can be readily applied to introduce a variety of functional groups, thereby altering the molecule's physical and chemical properties. rutgers.edulibretexts.org
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used for the controlled oxidation to the corresponding aldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will further oxidize the alcohol to a carboxylic acid. rutgers.edu
Esterification: The hydroxyl group can be esterified by reacting with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. This reaction is often catalyzed by an acid or a base and is a common strategy to attach various molecular payloads or to modify the lipophilicity of the molecule.
Etherification: Formation of an ether linkage is another common modification. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Conversion to Alkyl Halides: The hydroxyl group can be converted to an alkyl halide (Cl, Br, I) using reagents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or a combination of a sodium halide and sulfuric acid. libretexts.orgmasterorganicchemistry.com These alkyl halides are versatile intermediates for subsequent nucleophilic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Selected Functionalization Reactions of the Hydroxyoctyl Chain
| Starting Material | Reagent(s) | Product Functional Group |
| Benzyl (8-hydroxyoctyl)carbamate | PCC, CH2Cl2 | Aldehyde |
| This compound | KMnO4, NaOH, H2O | Carboxylic Acid |
| This compound | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester |
| This compound | 1. NaH, THF; 2. CH3I | Methyl Ether |
| This compound | PBr3 | Alkyl Bromide |
Modifications of the Benzyl and Carbamate (B1207046) Functional Groups
The benzyl carbamate group is a key functional moiety that can also be subjected to various chemical modifications. The carbamate group itself is generally stable but can be cleaved under specific conditions. masterorganicchemistry.comchem-station.com
Deprotection of the Carbamate: The benzyl group of the carbamate can be removed through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas. masterorganicchemistry.comresearchgate.net This deprotection strategy yields the free amine, 8-aminooctan-1-ol, and toluene (B28343) as a byproduct. This is a mild and efficient method for unmasking the amine functionality. masterorganicchemistry.com
Modification of the Benzyl Ring: The aromatic benzyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the carbamate group need to be considered. These modifications can be used to tune the electronic properties of the molecule or to introduce further handles for subsequent reactions.
Reactions of the Carbamate Nitrogen: The nitrogen atom of the carbamate is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. nih.gov However, under certain conditions, it can be alkylated or acylated.
Synthesis of Novel Heterocyclic Frameworks Incorporating the Carbamate Scaffold
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of cyclic carbamates and other ring structures. chemrxiv.orgrsc.orgiupac.org
Intramolecular Cyclization: By functionalizing the terminal hydroxyl group into a good leaving group (e.g., a tosylate or a halide) and then inducing intramolecular nucleophilic attack from the carbamate nitrogen, it is possible to form a nine-membered cyclic carbamate. The success of such cyclizations often depends on reaction conditions that favor intramolecular over intermolecular processes, such as high dilution.
Synthesis of Oxazolidinones: While not directly from this compound, related carbamate structures can be used to synthesize oxazolidinones, which are important five-membered heterocyclic motifs found in many pharmaceuticals. chemrxiv.org This highlights the potential of the carbamate scaffold in heterocyclic synthesis. sciforum.net
Applications in Building Complex Molecular Architectures and Bio-Conjugates (e.g., macrocycles, prodrug linkers)
The ability to selectively modify both ends of this compound makes it a valuable linker molecule for the construction of more complex molecular architectures and for applications in bioconjugation. clinicallab.com
Macrocycle Synthesis: The long, flexible octyl chain combined with reactive end groups makes this molecule a suitable component for the synthesis of macrocycles. By reacting the hydroxyl group of one molecule with the deprotected amine of another, large cyclic structures can be assembled.
Prodrug Linkers: The carbamate linkage is a common feature in prodrug design. nih.govnih.govnih.gov this compound can serve as a linker to connect a drug molecule to a targeting moiety. The carbamate bond can be designed to be cleaved under specific physiological conditions, releasing the active drug at the desired site of action. nih.gov For example, the hydroxyl group could be attached to a drug, while the benzyl carbamate protects an amine that, upon deprotection, reveals a targeting ligand.
Bioconjugation: The functional groups of this compound can be used to attach it to biomolecules such as proteins, peptides, or nucleic acids. clinicallab.com For instance, the hydroxyl group can be modified to contain a "click chemistry" handle, such as an azide (B81097) or an alkyne, allowing for efficient and specific conjugation to biomolecules that have been functionalized with the complementary reactive group.
Metabolic Studies and Biotransformation of Benzyl 8 Hydroxyoctyl Carbamate Strictly in Vitro and Non Human Systems
In Vitro Metabolic Pathways Identification
The metabolic breakdown of Benzyl (B1604629) (8-hydroxyoctyl)carbamate is anticipated to involve a series of enzymatic and, to a lesser extent, non-enzymatic reactions. These transformations primarily aim to increase the water solubility of the compound, facilitating its elimination from the system.
Enzymatic Biotransformation by Cytochrome P450 Isoforms and Other Metabolizing Enzymes
The initial and most significant metabolic modifications of Benzyl (8-hydroxyoctyl)carbamate are expected to be catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. These enzymes are known to be pivotal in the oxidation of a vast array of foreign compounds. For a molecule with the structural features of this compound, several types of CYP450-mediated reactions are plausible.
One of the primary reactions is benzylic hydroxylation , where a hydroxyl group is introduced onto the methylene (B1212753) carbon of the benzyl group. nih.govrsc.orgresearchgate.net This process would lead to the formation of a carbinolamine intermediate. Another key pathway is N-dealkylation , a common metabolic route for compounds containing a benzyl group attached to a nitrogen atom. nih.gov This would involve the cleavage of the bond between the benzyl group and the nitrogen of the carbamate (B1207046), yielding toluene (B28343) and the corresponding carbamic acid of 8-hydroxyoctylamine.
The long octyl chain of the molecule presents another target for CYP450 enzymes. Omega (ω) and omega-minus-one (ω-1) oxidation are common pathways for the metabolism of long-chain alkanes. This would result in the introduction of a hydroxyl group at the terminal methyl group (ω-oxidation) or the adjacent methylene group (ω-1 oxidation) of the octyl chain. Given that the parent compound already possesses a hydroxyl group at the 8-position, further oxidation could lead to the formation of a diol or a carboxylic acid.
In addition to CYP450, other enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are likely to be involved in the subsequent metabolism of the primary metabolites. For instance, the existing 8-hydroxy group or any newly introduced hydroxyl groups could be oxidized by ADHs to form aldehydes, which are then rapidly converted to carboxylic acids by ALDHs.
Carboxylesterases could potentially hydrolyze the carbamate linkage, although this is generally a less favored pathway for carbamates compared to esters. This would result in the formation of benzyl alcohol, carbon dioxide, and 8-aminooctan-1-ol.
Non-Enzymatic Degradation Pathways
Under certain in vitro conditions, non-enzymatic degradation of this compound may occur, although this is generally considered a minor route compared to enzymatic biotransformation. The stability of the carbamate bond can be influenced by pH and temperature. At extremes of pH, hydrolysis of the carbamate can occur, leading to the same breakdown products as enzymatic hydrolysis: benzyl alcohol, carbon dioxide, and 8-aminooctan-1-ol. However, under physiological pH and temperature, this compound is expected to be relatively stable in the absence of metabolizing enzymes.
Metabolite Identification and Characterization in In Vitro Systems
Based on the predicted metabolic pathways, a number of metabolites can be anticipated from the in vitro incubation of this compound with liver microsomes or other metabolically active subcellular fractions from non-human species. The identification and characterization of these metabolites would typically be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
The table below summarizes the potential metabolites, their proposed pathway of formation, and the key analytical signatures that would be used for their identification.
| Potential Metabolite | Proposed Pathway of Formation | Key Analytical Signatures (LC-MS) |
| Benzyl (8-oxooctyl)carbamate | Oxidation of the terminal hydroxyl group | Increase in mass corresponding to the loss of 2 H atoms |
| Benzyl (7-hydroxyoctyl)carbamate | ω-1 hydroxylation of the octyl chain | Isomer of the parent compound with a different fragmentation pattern |
| (4-Hydroxybenzyl) (8-hydroxyoctyl)carbamate | Aromatic hydroxylation of the benzyl group | Increase in mass corresponding to the addition of an O atom |
| 8-Hydroxyoctylcarbamic acid | N-debenzylation | Loss of the benzyl group (C7H7) |
| 8-Amino-octan-1-ol | Hydrolysis of the carbamate linkage | Detection of the corresponding protonated molecule |
| Benzoic acid (from benzyl group) | Further oxidation of benzyl alcohol after N-debenzylation | Detection of the corresponding deprotonated molecule |
Comparative Metabolism in Diverse Non-Human Biological Systems
The rate and profile of this compound metabolism can vary significantly between different non-human species. These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes, particularly the CYP450 isoforms. For example, rodent species such as rats and mice often exhibit higher levels of certain CYP450 enzymes compared to other species like dogs or primates.
In vitro comparative metabolism studies are crucial for understanding these species-specific differences. europa.eu Such studies typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey) and comparing the resulting metabolite profiles.
The table below illustrates a hypothetical comparison of the metabolic profiles of this compound in liver microsomes from different species. The relative abundance of metabolites can provide insights into the predominant metabolic pathways in each species.
| Metabolite | Rat Liver Microsomes (Relative Abundance) | Dog Liver Microsomes (Relative Abundance) | Monkey Liver Microsomes (Relative Abundance) |
| Benzyl (8-oxooctyl)carbamate | +++ | ++ | ++ |
| Benzyl (7-hydroxyoctyl)carbamate | ++ | +++ | + |
| (4-Hydroxybenzyl) (8-hydroxyoctyl)carbamate | + | + | +++ |
| 8-Hydroxyoctylcarbamic acid | ++ | ++ | ++ |
(Note: The relative abundance is hypothetical, denoted as + for low, ++ for medium, and +++ for high abundance, to illustrate potential species differences.)
Such comparative data are essential for selecting the most appropriate animal model for further preclinical studies, ensuring that the metabolic profile in the chosen species is as close as possible to what might be expected in humans.
Computational Chemistry and Molecular Modeling Applications for Benzyl 8 Hydroxyoctyl Carbamate
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as Benzyl (B1604629) (8-hydroxyoctyl)carbamate, might interact with a biological target, typically a protein or enzyme.
While no specific molecular docking studies have been published for Benzyl (8-hydroxyoctyl)carbamate, research on other carbamates has demonstrated their potential to interact with various enzymes. For instance, many carbamate (B1207046) derivatives are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the central nervous system. nih.govscirp.org A molecular docking study of a series of carbamates with AChE revealed that the binding affinity is influenced by the specific structural features of the carbamate molecule. nih.gov The inactivation of the enzyme is dependent on the chemical reaction between the Serine 200 residue in the enzyme's active site and the carbonyl carbon atom of the carbamate. nih.gov
A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The results would be analyzed to predict binding energy, binding mode, and key intermolecular interactions such as hydrogen bonds and hydrophobic interactions. This information would be invaluable for predicting its potential biological activity and for designing more potent analogs.
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Description | Hypothetical Value/Observation |
| Target Protein | The biological macromolecule of interest. | Acetylcholinesterase (AChE) or other relevant enzymes. |
| Binding Energy | The calculated affinity of the ligand for the protein. | Would be calculated to estimate binding strength. |
| Key Interactions | Specific atomic interactions stabilizing the complex. | Potential for hydrogen bonding via the carbamate N-H and hydroxyl O-H groups, and hydrophobic interactions from the benzyl and octyl groups. |
| Binding Pose | The predicted orientation of the ligand in the active site. | Would reveal the spatial arrangement of the molecule within the binding pocket. |
Quantum Chemical Calculations for Electronic Properties and Reaction Energetics
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can provide insights into molecular geometry, electronic distribution, and reaction energetics. rsc.orgresearchgate.net
Specific quantum chemical calculations for this compound are not found in the literature. However, studies on other carbamates have successfully employed these methods. For example, quantum-chemical predictions of redox potentials for a series of carbamates were calculated using DFT and ab initio methods, showing a linear relationship between theoretical predictions and experimental values. rsc.org In another study on ethyl benzyl carbamates, various basis sets such as HF/6-31+G(d) and B3LYP/6-31+G(d) were used to optimize molecular geometries and calculate vibrational frequencies. scirp.orgscirp.org
For this compound, quantum chemical calculations could be used to determine a variety of electronic descriptors. These calculations would provide a fundamental understanding of its chemical reactivity and physical properties.
Table 2: Calculated Electronic Properties for a Generic Carbamate (Illustrative)
| Property | Description | Theoretical Method | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT/B3LYP | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT/B3LYP | 1.2 eV |
| Dipole Moment | A measure of the polarity of the molecule. | DFT/B3LYP | 3.5 D |
| Mulliken Atomic Charges | The partial charge on each atom in the molecule. | DFT/B3LYP | Varies per atom |
Note: The values in this table are for illustrative purposes and are not actual calculated values for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the movement of atoms and molecules over time. This technique is crucial for understanding the conformational flexibility of molecules and assessing the stability of ligand-protein complexes.
There are no published MD simulation studies specifically focused on this compound. However, MD simulations are a standard tool for studying the conformational landscape of flexible molecules like long-chain carbamates. nih.gov A study on carbamate monomers highlighted their relative rigidity compared to amino acid building blocks, a feature attributed to the extended delocalization of π-electrons. acs.orgnih.gov
An MD simulation of this compound in a solvent, such as water, would reveal its preferred conformations, the flexibility of the octyl chain, and the dynamics of its hydrogen bonding with surrounding water molecules. If docked to a protein, MD simulations could assess the stability of the binding pose predicted by molecular docking and identify any conformational changes in the protein upon ligand binding.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid-State Structures
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in the crystalline state. rsc.org By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, it provides a graphical representation of close contacts between molecules.
Advanced Research Directions and Future Perspectives for Benzyl 8 Hydroxyoctyl Carbamate
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology represent a paradigm shift in drug discovery and chemical biology, moving from a "one target, one molecule" approach to a more holistic understanding of a compound's effects across a complex network of biological interactions. While Benzyl (B1604629) (8-hydroxyoctyl)carbamate itself has not been the subject of such studies, the broader class of carbamates serves as a valuable precedent for outlining a potential research trajectory.
Carbamate (B1207046) derivatives are frequently designed as inhibitors of specific enzymes, such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), and acetylcholinesterase (AChE). acs.orgnih.govnih.gov A systems-level analysis of such inhibitors would seek to understand not only the primary target engagement but also the downstream consequences and off-target effects throughout the cellular network.
Potential Research Trajectory:
Target Deconvolution and Pathway Analysis: Should Benzyl (8-hydroxyoctyl)carbamate exhibit a specific biological effect, initial efforts would involve identifying its molecular target(s). Subsequent proteomic and metabolomic analyses could map the downstream pathways modulated by the compound.
Network Construction: A comprehensive interaction network could be constructed, integrating protein-protein interactions, metabolic pathways, and gene regulatory networks associated with the compound's identified targets. This would help predict potential polypharmacological effects, where a compound interacts with multiple targets, which can be beneficial (in complex diseases like Alzheimer's) or detrimental (leading to side effects). rsc.org
Predictive Modeling: By integrating experimental data into computational models, researchers could simulate the effects of modifying the this compound structure on the biological network. This could guide the synthesis of new derivatives with improved selectivity and desired network-level effects, minimizing undesirable perturbations.
Applications in Chemical Biology Tool Development and Probe Design
The development of chemical probes is essential for dissecting complex biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein or biomolecule, allowing researchers to study its function in a cellular or organismal context. The structure of this compound is well-suited for its development into a versatile chemical probe.
The molecule can be deconstructed into three key components for probe design:
Warhead/Binding Moiety: The carbamate group and associated structures that may confer binding affinity to a target protein.
Linker: The eight-carbon alkyl chain, which acts as a flexible spacer.
Functional Handle: The terminal hydroxyl (-OH) group, which is a prime site for chemical modification.
Probe Development Strategy: The terminal hydroxyl group can be readily derivatized to attach various reporter or affinity tags without significantly altering the core structure's binding properties. The long linker helps to physically separate the tag from the binding moiety, reducing the risk of steric hindrance.
Table 1: Potential Modifications of this compound for Probe Development
| Tag Type | Example Tag | Purpose |
|---|---|---|
| Fluorophore | Fluorescein, Rhodamine | Enables visualization of the target biomolecule within cells or tissues via microscopy. |
| Affinity Tag | Biotin | Allows for the purification and isolation of the target protein and its binding partners from cell lysates for subsequent identification by mass spectrometry. |
| Photo-crosslinker | Benzophenone, Diazirine | Upon photoactivation, creates a covalent bond with the target protein, enabling permanent labeling and easier identification. |
| Click Chemistry Handle | Azide (B81097), Alkyne | Provides a bioorthogonal functional group for attaching a wide variety of other tags in a highly specific and efficient manner. sigmaaldrich.com |
By synthesizing a suite of such probes, researchers could use this compound as a foundational tool to investigate novel biological targets and pathways.
Exploration of Beyond-Biomedical Applications for Carbamate Scaffolds
The term "scaffold" can refer to a molecule's core structure in medicinal chemistry or to a porous, three-dimensional structure used in materials science and tissue engineering. nih.govacs.org While carbamate-containing molecules are foundational scaffolds for drug design, their potential as building blocks for advanced materials is a nascent and exploratory field.
Tissue engineering scaffolds are designed to support cell growth and tissue regeneration, requiring properties like biocompatibility, controlled biodegradability, and appropriate mechanical strength. nih.govyoutube.com These scaffolds are often made from polymers such as polylactic acid (PLA) or from composite materials. youtube.com
Future Research Directions:
Carbamate-Containing Polymers: A novel research direction would be the design and synthesis of biodegradable polymers where the monomer units are linked via carbamate bonds. The stability of the carbamate linkage could be tuned by modifying adjacent chemical groups, potentially allowing for the creation of materials with controlled degradation rates that match that of new tissue formation.
Functionalized Materials: The inherent functionality of the this compound structure, particularly the hydroxyl group, could be exploited. If polymerized, these hydroxyl groups could remain as pendant chains, providing sites for grafting bioactive molecules, such as growth factors, to enhance tissue integration and regeneration.
Self-Assembling Materials: The amphipathic nature of molecules like this compound, with a polar head (carbamate and hydroxyl) and a nonpolar tail (alkyl chain and benzyl group), suggests a potential for self-assembly into ordered structures like micelles or vesicles, which have applications in drug delivery.
This area of research is highly speculative and would require foundational studies to establish the feasibility and properties of carbamate-based polymers for materials applications.
Design and Synthesis of Next-Generation Carbamate-Based Chemical Entities
The carbamate moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a stable mimic of a transition state or to engage in key hydrogen bonding interactions makes it a valuable component in inhibitor design. acs.orgnih.gov Starting from the this compound framework, medicinal chemists can design and synthesize next-generation compounds with potentially novel or improved biological activities.
Strategies for Optimization:
Structure-Activity Relationship (SAR) Studies: Systematic modifications to each part of the molecule would be performed to understand how chemical changes affect biological activity. This includes altering the length or branching of the alkyl chain, substituting the benzyl group with other aromatic or aliphatic groups, and replacing the terminal hydroxyl with other functional groups (e.g., amides, esters, carboxylic acids).
Target-Focused Design: Based on computational docking studies or known pharmacophores for a specific biological target, the scaffold can be modified to enhance binding affinity and selectivity. For example, research on novel FAAH inhibitors has shown that modifying the carbamate's alcohol or amine substituent is a successful strategy for increasing potency. acs.orgnih.gov
Fragment-Based Growth: The molecule can be viewed as a combination of fragments (benzyl group, carbamate, octanol). Researchers could use fragment-based screening to identify novel, small molecules that bind to a target of interest and then "grow" or link them using the carbamate-linker chemistry as a foundation.
Table 2: Examples of Synthesized Carbamate Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzoxazolyl-methanone Carbamates | Fatty Acid Amide Hydrolase (FAAH) | Cyclopentyl carbamate or 3-methyl-benzyl carbamate attached to a benzoxazole (B165842) core. | 28 - 380 nM | acs.org |
| Flavonoid Carbamate Hybrids | Acetylcholinesterase (AChE) & Monoacylglycerol Lipase (MAGL) | Carbamate linker connecting a flavonoid (chrysin) to another functional group. | 22.86 µM (MAGL), 61.78 µM (AChE) for compound C3. | rsc.org |
| URB602 Analogues | Monoacylglycerol Lipase (MAGL) | Biphenyl (B1667301) carbamate scaffold with modifications to the biphenyl rings. | 4.5 µM for compound 2b. | nih.gov |
These examples demonstrate the chemical tractability and biological potential of the carbamate scaffold, providing a clear blueprint for the future design of novel chemical entities derived from the this compound structure.
Q & A
Q. What are the standard synthetic routes for Benzyl (8-hydroxyoctyl)carbamate, and how are reaction conditions optimized?
The compound is typically synthesized via carbamate formation between 8-hydroxyoctylamine and benzyl chloroformate. A common method involves activating the hydroxyl group with a base (e.g., N-methylmorpholine) in anhydrous tetrahydrofuran (THF) at low temperatures (-20°C) to minimize side reactions. Post-reaction, the product is extracted with dichloromethane and purified via flash chromatography. Optimization focuses on stoichiometric ratios, solvent choice, and temperature control to enhance yield .
Q. What spectroscopic and chromatographic methods are employed for characterization?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the carbamate linkage and hydroxyl group position.
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (O-H stretch).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Thin-Layer Chromatography (TLC) : R values to monitor reaction progress .
Q. What safety protocols are critical during experimental handling?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Store in sealed containers under dry, ventilated conditions.
- Dispose of waste via certified hazardous waste services .
Q. How is purity assessed post-synthesis?
Purity is validated using:
- HPLC : Retention time consistency.
- Melting Point Analysis : Sharp melting range (e.g., 62–64°C for related carbamates).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values .
Advanced Research Questions
Q. How does the carbamate group influence stability under varying pH conditions?
Carbamates are susceptible to hydrolysis in acidic or alkaline environments. Stability studies show that at pH < 2 or pH > 12, the carbamate bond cleaves, releasing benzyl alcohol and the parent amine. Buffered solutions (pH 4–9) at 25°C show no degradation over 48 hours. Kinetic studies using UV-Vis spectroscopy can quantify degradation rates .
Q. What intermolecular interactions stabilize the crystal structure?
X-ray crystallography reveals N–H⋯O hydrogen bonds between the carbamate NH and adjacent carbonyl groups, forming layered structures. Parallel C–O⋯O–C interactions (3.06 Å) further stabilize the lattice. SHELX software (e.g., SHELXL) refines these interactions using high-resolution diffraction data .
Q. How can contradictory bioactivity data in cholinesterase inhibition studies be resolved?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Use receptor-independent (e.g., QSAR modeling) and receptor-dependent (docking studies) approaches to correlate structural features (e.g., hydroxyl chain length) with IC values. Validate via competitive inhibition assays with controls like galantamine .
Q. What strategies optimize inhibitory activity against acetylcholinesterase (AChE)?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to enhance binding affinity.
- Chain Length Adjustment : Extending the hydroxyalkyl chain improves hydrophobic interactions with the AChE gorge.
- Stereochemical Control : Enantiopure synthesis (e.g., (R)- or (S)-configurations) to match the enzyme's active site .
Q. What challenges arise in crystallizing this compound, and how can SHELX mitigate them?
Challenges include poor crystal growth due to flexible hydroxyoctyl chains. SHELXD solves this via dual-space algorithms for low-resolution data, while SHELXL refines twinned crystals using HKLF5 format. High-pressure cooling (-173°C) minimizes thermal motion artifacts .
Q. How does the hydroxyl group's position affect conformational dynamics?
Molecular dynamics simulations show that the 8-hydroxyoctyl chain adopts a helical conformation in hydrophobic environments, stabilizing the molecule. The hydroxyl group at C8 enhances solubility in polar solvents (e.g., DMSO), critical for biological assays. Rotational barriers are analyzed using DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
